molecular formula C9H8N2O2 B13108611 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)

Cat. No.: B13108611
M. Wt: 176.17 g/mol
InChI Key: JLBSOLRXFKQLBZ-YVMONPNESA-N
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Description

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and materials science. The structure of this compound includes a quinoxalinone core with a hydroxymethylene group at the 3-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxalinone core. The hydroxymethylene group can be introduced through subsequent reactions involving aldehydes or ketones under basic or acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalines, and quinoxaline derivatives. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.

    Dihydropyrimidin-2(1H)-ones: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethylene group at the 3-position allows for unique reactivity and interactions with biological targets, setting it apart from other quinoxalinone derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(3Z)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5-

InChI Key

JLBSOLRXFKQLBZ-YVMONPNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C\O)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)NC(=CO)C(=O)N2

Origin of Product

United States

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